molecular formula C11H10N2OS B069585 4-(4-Methoxyphenyl)pyrimidine-2-thiol CAS No. 175202-77-4

4-(4-Methoxyphenyl)pyrimidine-2-thiol

Cat. No. B069585
M. Wt: 218.28 g/mol
InChI Key: KSXDNCUHISGCTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 4-(4-Methoxyphenyl)pyrimidine-2-thiol involves multi-step chemical reactions. For instance, a study outlined the optimal synthesis conditions for a related compound, utilizing a two-step reaction process, starting with chloroformic acid phenyl ester reacting with potassium thiocyanate, followed by the addition of 4,6-dimethoxy-2-aminopyrimidine, achieving a total yield of not less than 75% under optimal conditions (Sun Xiao-hong, 2012).

Molecular Structure Analysis

The crystal structure of a compound structurally similar to 4-(4-Methoxyphenyl)pyrimidine-2-thiol was determined by single-crystal X-ray diffraction, revealing a slightly nonplanar pyrimidine ring and specific dihedral angles between phenyl rings and the pyrimidine ring, stabilized by weak intermolecular C–H...O interactions (M. Akkurt et al., 2003).

Chemical Reactions and Properties

The reactivity and functionalization of pyrimidine derivatives are of significant interest. For example, reactions involving nucleophilic substitution and coupling reactions have been developed to synthesize key intermediates for anticancer drugs starting from trichloropyrimidine (Jianlan Kou & Feiyi Yang, 2022).

Physical Properties Analysis

The physical properties of compounds related to 4-(4-Methoxyphenyl)pyrimidine-2-thiol, such as melting points, can be determined through various analytical techniques, including 1H NMR and IR spectroscopy, to confirm the purity and identity of the synthesized compounds.

Chemical Properties Analysis

The chemical properties, including reactivity patterns and stability, can be explored through spectroscopic analysis and structural characterization. Compounds with the pyrimidine moiety have been extensively studied for their potential biological activities and interactions based on their chemical structure (R. Bamnela & S. Shrivastava, 2010).

Scientific Research Applications

  • Antimicrobial, Anthelmintic, and Insecticidal Activities : A study synthesized derivatives of pyrimidine-2-thiol, including compounds similar to 4-(4-Methoxyphenyl)pyrimidine-2-thiol, and found them to exhibit significant antimicrobial, anthelmintic, and insecticidal activities (Bamnela & Shrivastava, 2010).

  • Antibacterial Properties : Research on 4-aryl-4,5-dihydro-1H-indeno[1,2-d]pyrimidines, a class including compounds similar to 4-(4-Methoxyphenyl)pyrimidine-2-thiol, demonstrated marked potency as antibacterial agents (Kaur et al., 2011).

  • Corrosion Inhibition : A study on spiropyrimidinethiones, related to 4-(4-Methoxyphenyl)pyrimidine-2-thiol, showed that they act as effective corrosion inhibitors for mild steel in acidic environments (Yadav et al., 2015).

  • Antifungal Effects : Some derivatives of pyrimidine, including compounds like 4-(4-Methoxyphenyl)pyrimidine-2-thiol, were found to have significant antifungal effects against fungi such as Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

  • Nonlinear Optical Exploration : Pyrimidine derivatives, including those similar to 4-(4-Methoxyphenyl)pyrimidine-2-thiol, have been studied for their potential applications in nonlinear optics (NLO) fields, indicating their significance in photophysical properties (Hussain et al., 2020).

  • Anticancer Activity : Research into novel pyrimidine derivatives, including structures akin to 4-(4-Methoxyphenyl)pyrimidine-2-thiol, revealed potential anticancer activities, with some derivatives showing promising results in human tumor cell lines (Tiwari et al., 2016).

properties

IUPAC Name

6-(4-methoxyphenyl)-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-14-9-4-2-8(3-5-9)10-6-7-12-11(15)13-10/h2-7H,1H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXDNCUHISGCTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371587
Record name 4-(4-methoxyphenyl)pyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)pyrimidine-2-thiol

CAS RN

175202-77-4
Record name 6-(4-Methoxyphenyl)-2(1H)-pyrimidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175202-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-methoxyphenyl)pyrimidine-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-METHOXYPHENYL)-2-PYRIMIDINETHIOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EM Güngör, MD Altıntop, B Sever… - Letters in Drug Design & …, 2020 - ingentaconnect.com
Background: Akt is overexpressed or activated in a variety of human cancers, including gliomas, lung, breast, ovarian, gastric and pancreatic carcinomas. Akt inhibition leads to the …
Number of citations: 6 www.ingentaconnect.com

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